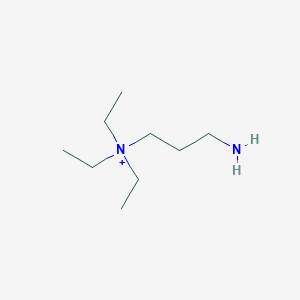![molecular formula C11H15N3O B14324668 Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- CAS No. 103852-97-7](/img/structure/B14324668.png)
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential utility in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions are often studied to understand the compound’s potential therapeutic and toxicological properties .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-
- Hydrazinecarboxamide, 2-[1-(4-methoxyphenyl)ethylidene]-
Uniqueness
Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]- is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
103852-97-7 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
[1-(3,4-dimethylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C11H15N3O/c1-7-4-5-10(6-8(7)2)9(3)13-14-11(12)15/h4-6H,1-3H3,(H3,12,14,15) |
Clave InChI |
GAVDZFWYWOPYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=NNC(=O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)





![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)



![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)


